Cpad

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, commonly referred to as Cpad, is a sulfur-based chain transfer agent widely used in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is particularly effective in controlling the polymerization of methacrylate and methacrylamide monomers, making it a valuable tool in the field of polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid involves several steps. Initially, dithiobenzoic acid is prepared using sodium methoxide, elemental sulfur, anhydrous methanol, and benzyl chloride. The reaction mixture is heated, cooled, and the precipitated salt is removed. The crude sodium dithiobenzoate solution is then acidified and extracted with diethyl ether. Finally, the synthesis of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid is carried out by dissolving 4,4’-azobis(4-cyanopentanoic acid) and di(thiobenzoyl)disulfide in distilled ethyl acetate, followed by heating at reflux and purification through column chromatography .

Industrial Production Methods: In industrial settings, the preparation of co-precipitated amorphous dispersions (cPAD) involves precipitation into pH-modified aqueous anti-solvent. The amorphous dispersions are then washed with heated anti-solvent to improve bulk density and flowability. This method ensures the production of high-quality this compound with improved properties for downstream processing .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in RAFT polymerization.

Common Reagents and Conditions: Common reagents used in the reactions involving 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid include sodium methoxide, elemental sulfur, benzyl chloride, diethyl ether, and ethyl acetate. The reactions typically occur under controlled conditions, such as heating at reflux and purification through column chromatography .

Major Products Formed: The major products formed from the reactions involving 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid include various polymeric materials with controlled molecular weights and narrow molecular weight distributions. These products are valuable in the production of advanced polymeric materials .

Scientific Research Applications

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a RAFT agent for controlled radical polymerization, enabling the synthesis of well-defined polymers. In biology and medicine, it is employed in the development of drug delivery systems and biomedical materials. In industry, it is used in the production of high-performance coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid involves its role as a chain transfer agent in RAFT polymerization. It mediates the polymerization process by transferring the growing polymer chain to the RAFT agent, thereby controlling the molecular weight and distribution of the resulting polymer. The molecular targets and pathways involved include the formation of intermediate radicals and the stabilization of the growing polymer chain .

Comparison with Similar Compounds

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid is unique compared to other similar compounds due to its high degree of control in RAFT polymerization. Similar compounds include 4-cyano-4-(thiobenzoylthio)pentanoic acid and other sulfur-based chain transfer agents. 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid stands out due to its superior performance in controlling the polymerization of methacrylate and methacrylamide monomers .

Properties

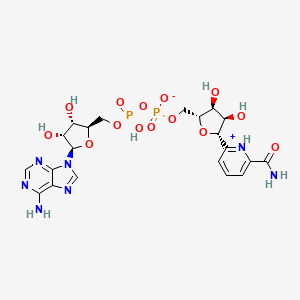

CAS No. |

55069-02-8 |

|---|---|

Molecular Formula |

C21H27N7O14P2 |

Molecular Weight |

663.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-carbamoylpyridin-1-ium-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O14P2/c22-18-12-20(25-6-24-18)28(7-26-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-2-1-3-9(27-8)19(23)33/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1 |

InChI Key |

LFERELMXERXKKQ-KMXXXSRASA-N |

Isomeric SMILES |

C1=CC(=[NH+]C(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

C1=CC(=[NH+]C(=C1)C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

melting_point |

202 - 208 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)

![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)

![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)

![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)

![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)